1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, and a pyrazolyl-furan moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyrazolyl-Furan Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyrazolyl-furan group to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide
- 1-(4-bromophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-23-16(8-11-22-23)17-7-6-15(25-17)12-21-18(24)19(9-10-19)13-2-4-14(20)5-3-13/h2-8,11H,9-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQVFIGSBQIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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